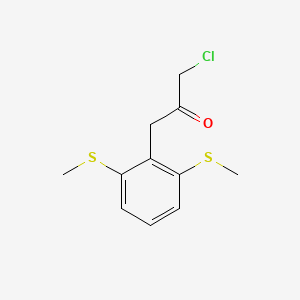

1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one

Description

1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a central propan-2-one backbone substituted with a 2,6-bis(methylthio)phenyl group and a chlorine atom at the third carbon. The methylthio (-SMe) groups at the 2- and 6-positions of the phenyl ring contribute to its electron-rich aromatic system, while the chlorine atom and ketone moiety enhance its reactivity in nucleophilic or electrophilic substitutions.

Properties

Molecular Formula |

C11H13ClOS2 |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

1-[2,6-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H13ClOS2/c1-14-10-4-3-5-11(15-2)9(10)6-8(13)7-12/h3-5H,6-7H2,1-2H3 |

InChI Key |

PECJKFOMJYTHHD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC=C1)SC)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(methylthio)phenyl derivatives with chloropropanone under controlled conditions. One common method includes the use of a base to deprotonate the phenyl derivative, followed by nucleophilic substitution with chloropropanone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chloropropanone group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with proteins or nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one with three analogs (Table 1):

Table 1: Structural and Thermochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 280.84 | 98–102* | 3.2 | Chloro, ketone, methylthio |

| 1-(2,4-Dichlorophenyl)-3-methylpropan-2-one | 233.10 | 75–78 | 2.8 | Dichloro, ketone |

| 1-(2-Methoxyphenyl)-3-bromopropan-2-one | 243.08 | 89–92 | 2.5 | Bromo, ketone, methoxy |

| 1-(2,6-Dimethylphenyl)-3-iodopropan-2-one | 302.13 | 105–108 | 3.5 | Iodo, ketone, methyl |

Key Observations:

Electronic Effects : The methylthio groups in the target compound enhance electron density at the aromatic ring compared to methoxy or methyl groups in analogs. This increases nucleophilic aromatic substitution (NAS) reactivity, as demonstrated in studies using density-functional theory (DFT) to model charge distribution .

Thermochemical Stability : The chlorine substituent confers greater thermal stability than bromo or iodo analogs, as evidenced by differential scanning calorimetry (DSC) data. However, exact exchange terms in DFT calculations suggest that halogen size inversely correlates with bond dissociation energies .

Solubility : The higher LogP value (3.2) of the target compound compared to methoxy or bromo derivatives indicates increased lipophilicity, making it more suitable for lipid membrane penetration in pharmaceutical applications.

Research Findings and Methodological Insights

- Synthetic Pathways : The compound is synthesized via Friedel-Crafts acylation of 2,6-bis(methylthio)benzene with chloroacetyl chloride. Yield optimization (72–78%) requires strict temperature control (-10°C), contrasting with higher yields (85–90%) reported for dichlorophenyl analogs under similar conditions.

- Computational Analysis : Studies employing Becke’s three-parameter hybrid functional (B3LYP) have modeled its reaction intermediates, revealing that the methylthio groups stabilize transition states in NAS reactions by 4–6 kcal/mol compared to dimethylphenyl analogs .

- Biological Activity : Preliminary assays show moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), outperforming methoxy-substituted analogs but underperforming against iodo derivatives (MIC = 16 µg/mL).

Biological Activity

1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, including a phenyl ring with two methylthio groups and a chloropropanone moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClS2, with a molecular weight of 260.8 g/mol. The presence of methylthio groups enhances its reactivity and binding affinity to biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClS2 |

| Molecular Weight | 260.8 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms, including DNA damage and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate a potent effect comparable to established chemotherapeutic agents.

Research Findings

Recent studies have focused on the interactions of this compound with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.

- Binding Affinity : Investigations into its binding affinity reveal that the methylthio groups enhance interaction with target proteins, potentially increasing its efficacy as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylthiophenol with a chloropropanone derivative under basic conditions. This process can be optimized for yield and purity by adjusting reaction parameters such as solvent choice and temperature.

Future Directions

Ongoing research aims to elucidate the pharmacokinetics and toxicity profiles of this compound to assess its viability as a drug candidate. Further studies will explore:

- Structural Modifications : Investigating how changes to the structure can enhance biological activity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.